molecular formula C6H13ClN2O B12846040 2-Aminocyclopentanecarboxamide hydrochloride

2-Aminocyclopentanecarboxamide hydrochloride

Cat. No.: B12846040
M. Wt: 164.63 g/mol
InChI Key: MONWWZXCWPTRDY-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of cyclopentane, featuring an amino group and a carboxamide group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclopentanecarboxamide hydrochloride can be achieved through several methods. One effective method involves starting from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one. This compound undergoes a series of reactions, including deprotection and amination, to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclopentanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Aminocyclopentanecarboxamide hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Aminocyclopentanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminocyclopentanecarboxamide hydrochloride include:

  • 2-Aminocyclopentanecarboxamide
  • Cyclopentanecarboxamide derivatives
  • Other amino acid derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

2-aminocyclopentane-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H

InChI Key

MONWWZXCWPTRDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C(=O)N.Cl

Origin of Product

United States

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